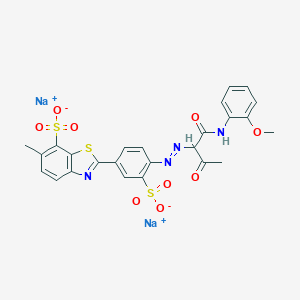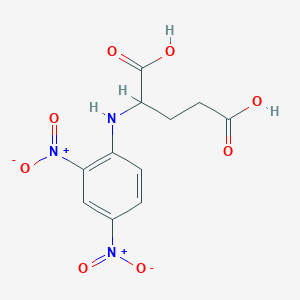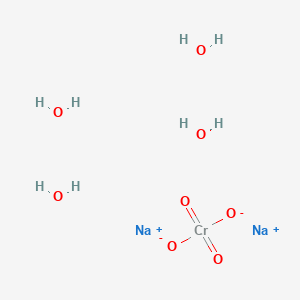
Glycyl-dl-méthionine
Vue d'ensemble
Description
Glycylmethionine (Gly-Met) is a naturally occurring amino acid found in many proteins and peptides. It is a derivative of the amino acid methionine and is composed of two glycine molecules linked together by an amide bond. Gly-Met is a non-essential amino acid for humans, meaning that it is not required for normal growth and development. However, it has several important effects on the body, including acting as an antioxidant and playing a role in metabolism. In addition, it has been found to have potential therapeutic effects in some medical conditions.
Applications De Recherche Scientifique
a. Traitement et diagnostic du cancer::
- Thérapie de restriction de la méthionine: Des preuves émergentes suggèrent que la restriction de l'apport en méthionine pourrait être une approche prometteuse pour la gestion de la COVID-19. Glycyl-dl-methionine peut jouer un rôle dans ce contexte .
Production microbienne de méthionine:
- La production durable de méthionine à l'aide de microbes est un domaine de recherche actif. Glycyl-dl-methionine contribue à l'augmentation des rendements de production et à la spécificité, ce qui profite aux applications biotechnologiques .
Aquaculture et nutrition des poissons:
- En aquaculture, la glycyl-dl-méthionine (souvent commercialisée sous le nom d'AQUAVI® Met-Met) est ajoutée aux régimes alimentaires des poissons. Elle vise à réduire la dépendance à la farine de poisson tout en fournissant des nutriments essentiels à la croissance et à la santé des poissons .
Mécanisme D'action
Target of Action
Glycylmethionine, also known as Gly-Met, is a dipeptide consisting of the amino acids glycine and methionine . It plays a role as a metabolite .
Mode of Action
The interaction of Glycylmethionine with its targets leads to various changes. Both photooxidation and collision-induced dissociation of Gly-Met happen through electron transfer from either the sulfur atom or the terminal amino group when it is in its uncharged state . This process leads to the formation of α-protons and sulfur-centered cation radicals in Gly-Met . The photooxidation of met-gly behaves differently from gly-met . The peptide’s conformation plays a crucial role in understanding the oxidation mechanism .
Biochemical Pathways
Glycylmethionine is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis .
Pharmacokinetics
A study on a methionine starvation-based anti-cancer drug provides insights into the kinetics of l-methionine depletion . The study aimed to develop an integrated pharmacokinetic/pharmacodynamic model for encapsulated methioninase and a mathematical model of tumor growth/regression to determine the kinetics of L-methionine depletion .
Result of Action
The result of Glycylmethionine’s action is the formation of α-protons and sulfur-centered cation radicals in Gly-Met . This same mechanism can cause similar damage in proteins . The oxidation of Gly-Met and its reverse sequence, Met-Gly, has differences .
Action Environment
The action of Glycylmethionine is influenced by environmental factors such as the solvent and pH . Peptides can adopt different conformations—cationic, zwitterionic, or anionic—depending on the solvent and pH . The zwitterionic form of Gly-Met is particularly important as it is responsible for the formation of sulfur-centered radicals .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Glycyl-dl-methionine participates in biochemical reactions as a metabolite . The oxidation of Glycyl-dl-methionine and its reverse sequence, Met-Gly, has differences. Both photooxidation and collision-induced dissociation of Glycyl-dl-methionine happen through electron transfer from either the sulfur atom or the terminal amino group when it is in its uncharged state .
Cellular Effects
It is known that dipeptides, including Glycyl-dl-methionine, can have physiological or cell-signaling effects .
Molecular Mechanism
The molecular mechanism of Glycyl-dl-methionine involves its oxidation. In Glycyl-dl-methionine, the oxidation process leads to the formation of α-protons and sulfur-centered cation radicals . This same mechanism can cause similar damage in proteins .
Temporal Effects in Laboratory Settings
It is known that the oxidation of Glycyl-dl-methionine can lead to the formation of α-protons and sulfur-centered cation radicals .
Metabolic Pathways
Glycyl-dl-methionine is involved in the metabolic pathways as a metabolite . It is an incomplete breakdown product of protein digestion or protein catabolism .
Transport and Distribution
It is known that dipeptides can be transported across cell membranes by peptide transporters .
Subcellular Localization
As a dipeptide, it is likely to be found in the cytoplasm where protein synthesis and degradation occur .
Propriétés
IUPAC Name |
2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUCCYYAAFKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Methionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1999-34-4, 554-94-9 | |
| Record name | Glycylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylmethionine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1999-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC88866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-glycyl-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLMETHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOU53Z3X9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)






![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)

